Welcome to the BenchChem Online Store!
molecular formula C14H10ClN3O B8455694 1-Chloro-4-(6-methoxypyridin-3-yl)-phthalazine

1-Chloro-4-(6-methoxypyridin-3-yl)-phthalazine

Cat. No. B8455694
M. Wt: 271.70 g/mol
InChI Key: RPABWJICDDSHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07645756B2

Procedure details

932 μl (10 mmol) of phosphorus oxychloride was added to a pyridine solution (5 ml) of 507 mg (2 mmol) of 4-(6-methoxypyridin-3-yl)-2H-phthalazin-1-on, and the reaction liquid was stirred at 120° C. for 30 minutes. This was concentrated under reduced pressure, aqueous saturated sodium hydrogencarbonate solution was added to the reaction liquid, extracted with chloroform, and the organic layer was washed with saturated saline water. This was dried with anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 300 mg (yield: 55%) of 1-chloro-4-(6-methoxypyridin-3-yl)-phthalazine as a brown solid.
Quantity
932 μL
Type
reactant
Reaction Step One
Name
4-(6-methoxypyridin-3-yl)-2H-phthalazin-1-on
Quantity
507 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH3:6][O:7][C:8]1[N:13]=[CH:12][C:11]([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:17](=O)[NH:16][N:15]=2)=[CH:10][CH:9]=1>N1C=CC=CC=1>[Cl:3][C:17]1[C:18]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:14]([C:11]2[CH:12]=[N:13][C:8]([O:7][CH3:6])=[CH:9][CH:10]=2)=[N:15][N:16]=1

Inputs

Step One
Name
Quantity
932 μL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
4-(6-methoxypyridin-3-yl)-2H-phthalazin-1-on
Quantity
507 mg
Type
reactant
Smiles
COC1=CC=C(C=N1)C1=NNC(C2=CC=CC=C12)=O
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated under reduced pressure, aqueous saturated sodium hydrogencarbonate solution
ADDITION
Type
ADDITION
Details
was added to the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NN=C(C2=CC=CC=C12)C=1C=NC(=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.